molecular formula C11H19N5O4S2 B160558 (Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine CAS No. 129927-19-1

(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine

Cat. No. B160558
M. Wt: 349.4 g/mol
InChI Key: QCIWDCUYKNGYHN-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is commonly referred to as MTSEA or MTS-ethylammonium.

Mechanism Of Action

MTSEA modifies proteins by reacting with cysteine residues. The reaction between MTSEA and cysteine results in the formation of a covalent bond, which can alter the structure and function of the protein.

Biochemical And Physiological Effects

MTSEA has been shown to have a variety of biochemical and physiological effects. The compound can modify the activity of ion channels, enzymes, and receptors. MTSEA has also been shown to have an effect on the function of the nervous system.

Advantages And Limitations For Lab Experiments

MTSEA has several advantages when used in lab experiments. The compound is relatively easy to synthesize and is stable under a variety of conditions. MTSEA can also be used to modify proteins in a site-specific manner.
However, there are also limitations to the use of MTSEA in lab experiments. The compound can react with other amino acids besides cysteine, leading to non-specific modifications. MTSEA can also modify proteins irreversibly, making it difficult to study the effects of the modification over time.

Future Directions

There are several future directions for research involving MTSEA. One area of research is the development of new methods for site-specific protein modification using MTSEA. Another area of research is the study of the effects of MTSEA modification on protein structure and function. Additionally, MTSEA may have potential applications in drug discovery, as it can be used to study the activity of enzymes and receptors.

Synthesis Methods

MTSEA can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-nitroethanol with thionyl chloride to form 2-nitroethyl chloride. The 2-nitroethyl chloride is then reacted with N-methyl-N'-[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethylamine to form MTSEA.

Scientific Research Applications

MTSEA has been widely used in scientific research due to its ability to modify proteins and other biological molecules. The compound can react with cysteine residues in proteins, leading to the formation of a covalent bond. This covalent modification can be used to study protein structure and function.

properties

CAS RN

129927-19-1

Product Name

(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine

Molecular Formula

C11H19N5O4S2

Molecular Weight

349.4 g/mol

IUPAC Name

(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine

InChI

InChI=1S/C11H19N5O4S2/c1-12-5-11-15-9(7-21-11)8-22(19,20)4-3-14-10(13-2)6-16(17)18/h6-7,12-14H,3-5,8H2,1-2H3/b10-6-

InChI Key

QCIWDCUYKNGYHN-POHAHGRESA-N

Isomeric SMILES

CNCC1=NC(=CS1)CS(=O)(=O)CCN/C(=C\[N+](=O)[O-])/NC

SMILES

CNCC1=NC(=CS1)CS(=O)(=O)CCNC(=C[N+](=O)[O-])NC

Canonical SMILES

CNCC1=NC(=CS1)CS(=O)(=O)CCNC(=C[N+](=O)[O-])NC

synonyms

nizatidine sulfoxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.